molecular formula C9H8N2O B105412 6-Méthylquinazolin-4-ol CAS No. 19181-53-4

6-Méthylquinazolin-4-ol

Numéro de catalogue: B105412
Numéro CAS: 19181-53-4
Poids moléculaire: 160.17 g/mol
Clé InChI: JUCDXPIFJIVICL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methylquinazolin-4-ol is a heterocyclic compound with the molecular formula C₉H₈N₂O. It is a derivative of quinazoline, characterized by a quinazolinone core structure with a methyl group at the 6th position and a hydroxyl group at the 4th position.

Applications De Recherche Scientifique

6-Methylquinazolin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential in developing new therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Analyse Biochimique

Biochemical Properties

Quinazolinone derivatives have been reported to interact with various enzymes and proteins

Cellular Effects

Some quinazolinone derivatives have been found to have antimicrobial and biofilm inhibition effects . It is possible that 6-Methylquinazolin-4-ol may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that quinazolinone derivatives can bind to bromodomain-containing protein 9 (BRD9), an epigenetic reader . This binding could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.

Temporal Effects in Laboratory Settings

Quinazolinone derivatives have been synthesized using efficient methods, suggesting that they may be stable under laboratory conditions .

Metabolic Pathways

Quinazolinone derivatives are known to have broad biological and pharmacological activities , suggesting that they may interact with various enzymes and cofactors and affect metabolic flux or metabolite levels.

Subcellular Localization

Mrna stability has been found to play a role in the subcellular localization of certain compounds , suggesting that similar mechanisms may apply to 6-Methylquinazolin-4-ol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinazolin-4-ol typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization to form the quinazolinone core .

Industrial Production Methods: Industrial production of 6-Methylquinazolin-4-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methylquinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

Uniqueness: 6-Methylquinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position enhances its lipophilicity and may influence its interaction with biological targets .

Activité Biologique

6-Methylquinazolin-4-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activities associated with 6-methylquinazolin-4-ol, including its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of 6-Methylquinazolin-4-ol

6-Methylquinazolin-4-ol belongs to the quinazoline family, which has been extensively studied for various pharmacological properties. This compound is characterized by a fused bicyclic structure containing nitrogen atoms, which contributes to its biological activity.

The biological activity of 6-methylquinazolin-4-ol is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

  • Inhibition of Kinases : Studies have shown that derivatives of quinazolin-4(3H)-one, including 6-methylquinazolin-4-ol, exhibit inhibitory effects on various tyrosine kinases such as CDK2, HER2, and EGFR. These interactions can disrupt signaling pathways critical for cancer cell proliferation and survival .
  • Induction of Apoptosis : Research indicates that 6-methylquinazolin-4-ol can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. For instance, it has been observed to promote cell cycle arrest and apoptosis in breast cancer cell lines .

3. Anticancer Activity

Numerous studies have evaluated the anticancer properties of 6-methylquinazolin-4-ol and its derivatives against various cancer cell lines:

Cell Line IC50 (μM) Effect
MCF-7 (Breast)22.99Moderate cytotoxicity
UACC-62 (Melanoma)14.96Significant cytotoxicity
TK-10 (Renal)25.23Moderate activity

The data suggest that compounds based on this scaffold can effectively target multiple cancer types, with varying degrees of potency depending on their substituents .

4. Antimicrobial Activity

In addition to its anticancer properties, 6-methylquinazolin-4-ol has demonstrated notable antimicrobial activity:

  • Broad-Spectrum Activity : Various derivatives have been tested against Gram-positive and Gram-negative bacteria, showing effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of cell wall biosynthesis by targeting DD-transpeptidases .
Microbial Strain Activity
MRSAEffective
E. coliModerate
Pseudomonas aeruginosaLimited

5. Case Studies and Research Findings

Several key studies highlight the potential applications of 6-methylquinazolin-4-ol:

  • Dual-target Inhibition : A study synthesized a derivative that effectively inhibited both BRD4 and PARP1, demonstrating enhanced antitumor activity in breast cancer models without significant toxicity . This dual-target approach could represent a promising strategy for treating cancers associated with BRCA mutations.
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives revealed that modifications at specific positions significantly impact their biological activities. For example, the introduction of halogen substituents at position 6 enhanced anticancer potency across various cell lines .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution characteristics for certain derivatives, which supports their potential as therapeutic agents .

Propriétés

IUPAC Name

6-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCDXPIFJIVICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308080
Record name 6-methylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19181-53-4
Record name 19181-53-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylquinazolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylquinazolin-4-ol
Reactant of Route 2
6-Methylquinazolin-4-ol
Reactant of Route 3
6-Methylquinazolin-4-ol
Reactant of Route 4
6-Methylquinazolin-4-ol
Reactant of Route 5
6-Methylquinazolin-4-ol
Reactant of Route 6
6-Methylquinazolin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.